molecular formula C20H28N6O B5523569 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine

4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine

Cat. No. B5523569
M. Wt: 368.5 g/mol
InChI Key: VCZMQGJKUBAVGG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often display significant biological activity, as evidenced by related research. For instance, compounds with piperidine and imidazol derivatives are frequently explored for their potential pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves complex organic reactions. For example, Shin et al. (2013) reported the synthesis of 5(R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl]oxazolidinones with various piperidine groups, highlighting the multifaceted nature of such syntheses (Shin et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like crystallography and spectroscopy. For instance, Yıldırım et al. (2006) analyzed the structure of a related compound, revealing specific features like planar rings and chair conformations in piperidine rings (Yıldırım et al., 2006).

Chemical Reactions and Properties

Compounds in this category often participate in a variety of chemical reactions, forming new derivatives with potential bioactive properties. For instance, Krolenko et al. (2016) synthesized new derivatives with strong antimicrobial activity, showcasing the chemical versatility of these compounds (Krolenko et al., 2016).

Physical Properties Analysis

The physical properties of such compounds can be determined using various analytical techniques. While specific studies on the physical properties of this exact compound are not available, research on similar compounds can provide insights into solubility, melting points, and crystalline structures.

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and functionality, are often determined through experimental and computational methods. Studies like those conducted by Wei et al. (2007) and Rajkumar et al. (2014) can shed light on these aspects for similar compounds (Wei et al., 2007), (Rajkumar et al., 2014).

Scientific Research Applications

Synthesis and Structure-Activity Relationship (SAR) Studies

A comprehensive study on the synthesis and SAR of piperazin-1-yl substituted unfused heterobiaryls, including compounds related to the specified chemical structure, aimed to identify the structural features influencing their binding affinity to 5-HT7 receptors. This research provided insights into the importance of specific substitutions for enhancing receptor binding affinity and highlighted the potential of these compounds as 5-HT7 receptor antagonists with varied selectivity profiles, suggesting applications in neurological and psychiatric disorders (Strekowski et al., 2016).

Antimicrobial Activity

New 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing elements similar to the given chemical structure, were synthesized and exhibited strong antimicrobial activity. This study highlights the potential of these compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (Krolenko et al., 2016).

Pharmaceutical Analysis

Research involving the preparation of a ketoconazole ion-selective electrode, which includes similar chemical functionalities, emphasizes the utility of such compounds in pharmaceutical analysis. This study demonstrates their effectiveness in determining ketoconazole levels in biological fluids and pharmaceutical preparations, indicating their application in quality control and drug monitoring processes (Shamsipur & Jalali, 2000).

Metal-Based Chemotherapy

The study on novel metal-based chemotherapy against tropical diseases involving complexes with imidazole derivatives, closely related to the specified compound, provides insights into the design of new therapeutic agents. These complexes demonstrate potential applications in treating diseases like malaria and leishmaniasis, showcasing the versatility of such compounds in medicinal chemistry (Navarro et al., 2000).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, they continue to be an important area of research in the development of new drugs . Efforts are ongoing to synthesize new imidazole derivatives and evaluate their biological activities .

properties

IUPAC Name

4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]-1-[(5-propylfuran-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-3-4-17-5-6-18(27-17)13-25-10-7-16(8-11-25)20-23-22-19(24(20)2)14-26-12-9-21-15-26/h5-6,9,12,15-16H,3-4,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZMQGJKUBAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CN2CCC(CC2)C3=NN=C(N3C)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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